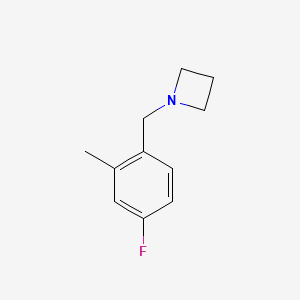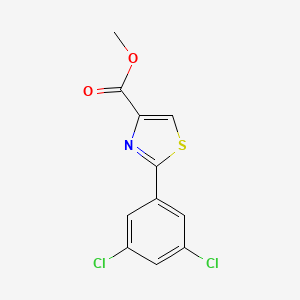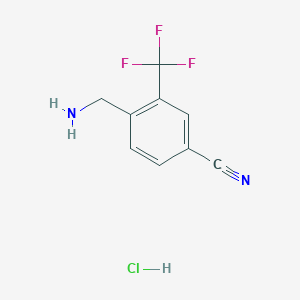
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate is an organic compound with the molecular formula C7H12O4S. It is characterized by the presence of a cyclopropyl ring substituted with a methylsulfonyl group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate typically involves the cyclopropanation of suitable precursors followed by sulfonylation and esterification reactions. One common method involves the reaction of cyclopropylcarbinol with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonyl derivative. This intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters or sulfonyl compounds.
Applications De Recherche Scientifique
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(1-(sulfanylmethyl)cyclopropyl)acetate
- Methyl 2-(1-(methylsulfinyl)cyclopropyl)acetate
- Methyl 2-(1-(methylthio)cyclopropyl)acetate
Uniqueness
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H12O4S |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
methyl 2-(1-methylsulfonylcyclopropyl)acetate |
InChI |
InChI=1S/C7H12O4S/c1-11-6(8)5-7(3-4-7)12(2,9)10/h3-5H2,1-2H3 |
Clé InChI |
ZNUGOSAZNIEROE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1(CC1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)




![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)


![Ethyl [(cyanomethyl)sulfanyl]acetate](/img/structure/B13668890.png)
